2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol
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Overview
Description
2-(2-{2-[2-(2-HYDROXYETHOXY)ETHOXY]-4-NITROPHENOXY}ETHOXY)ETHAN-1-OL is a complex organic compound with the molecular formula C16H34O9 It is characterized by multiple ethoxy and hydroxyethoxy groups attached to a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[2-(2-HYDROXYETHOXY)ETHOXY]-4-NITROPHENOXY}ETHOXY)ETHAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrophenol and ethylene glycol derivatives.
Etherification: The hydroxyl groups of ethylene glycol derivatives undergo etherification with 2-nitrophenol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Hydrolysis: The resulting intermediate is subjected to hydrolysis to introduce hydroxyethoxy groups.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[2-(2-HYDROXYETHOXY)ETHOXY]-4-NITROPHENOXY}ETHOXY)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The hydroxyethoxy groups can participate in nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
2-(2-{2-[2-(2-HYDROXYETHOXY)ETHOXY]-4-NITROPHENOXY}ETHOXY)ETHAN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its solubility and biocompatibility.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 2-(2-{2-[2-(2-HYDROXYETHOXY)ETHOXY]-4-NITROPHENOXY}ETHOXY)ETHAN-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Pathways: It may modulate biochemical pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-HYDROXYETHOXY)ETHOXY]ETHAN-1-OL: A simpler analog with fewer ethoxy groups.
2-[2-(2-AMINOETHOXY)ETHOXY]ETHAN-1-OL: Contains an amino group instead of a nitro group.
2-[2-(2-CHLOROETHOXY)ETHOXY]ETHAN-1-OL: Features a chloro group in place of the nitro group.
Properties
Molecular Formula |
C14H21NO8 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]-4-nitrophenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H21NO8/c16-3-5-20-7-9-22-13-2-1-12(15(18)19)11-14(13)23-10-8-21-6-4-17/h1-2,11,16-17H,3-10H2 |
InChI Key |
QHAXNTSVYPGHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCOCCO)OCCOCCO |
Origin of Product |
United States |
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